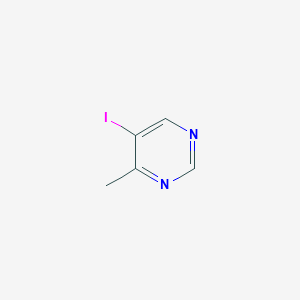

5-Iodo-4-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

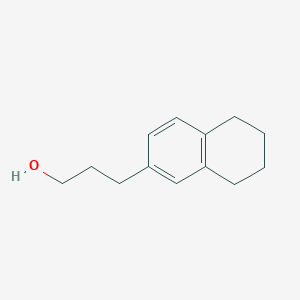

5-Iodo-4-methylpyrimidine is a chemical compound with the linear formula C5H5IN2 . It has a molecular weight of 220.01 and is solid in its physical form . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5IN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 220.01 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

1. Halogen Bonding and Molecular Interaction Studies

5-Iodo-4-methylpyrimidine derivatives have been studied for their molecular interaction characteristics, particularly focusing on halogen bonding. A study on PA-1, a compound containing the this compound moiety, revealed insights into its binding modes using X-ray crystallography, DFT calculations, and molecular docking. The research emphasized the role of halogen bonding, especially the involvement of the iodine atom in such interactions, shedding light on the molecule's biological activities and potential as a PDHc-E1 inhibitor and antifungal compound (He et al., 2020).

2. Regioselective Synthesis Applications

The molecule has been used in the field of synthetic chemistry, particularly in regioselective synthesis. Research has shown that this compound can undergo Pd/C–Cu catalyzed coupling reactions with terminal alkynes to yield corresponding alkynylpyrimidines. This process underscores the molecule's utility in regioselectively synthesizing complex chemical structures, offering valuable routes in organic synthesis (Pal et al., 2006).

3. Immunological Applications

In the field of immunology, derivatives of this compound have been explored for their activity as toll-like receptor (TLR) agonists. One particular study identified a derivative as a potent TLR8 agonist, leading to the generation of Type 1 helper T cells. This research could be pivotal in understanding and harnessing the immune response for therapeutic applications (Beesu et al., 2016).

Safety and Hazards

The safety information for 5-Iodo-4-methylpyrimidine indicates that it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and suitable protective clothing should be worn . The formation of dust and aerosols should be avoided, and non-sparking tools should be used . Fire caused by electrostatic discharge steam should be prevented .

Properties

IUPAC Name |

5-iodo-4-methylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOHKOJFUQOWKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540884 |

Source

|

| Record name | 5-Iodo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91749-26-7 |

Source

|

| Record name | 5-Iodo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)

![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)